molecular formula C8H5BrClFO2 B6160418 methyl 2-bromo-5-chloro-3-fluorobenzoate CAS No. 1507624-50-1

methyl 2-bromo-5-chloro-3-fluorobenzoate

Cat. No.: B6160418
CAS No.: 1507624-50-1
M. Wt: 267.48 g/mol
InChI Key: OGVOPTIPFPKOCK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-chloro-3-fluorobenzoate (CAS: 1507624-50-1) is a halogenated aromatic ester with the molecular formula C₈H₅BrClFO₂ and a molecular weight of 267.48 g/mol (approximated based on analogous structures) . This compound is characterized by three halogen substituents—bromine (position 2), chlorine (position 5), and fluorine (position 3)—on the benzoate ring. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its electron-withdrawing substituents, which influence reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

CAS No.

1507624-50-1

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

methyl 2-bromo-5-chloro-3-fluorobenzoate

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3

InChI Key

OGVOPTIPFPKOCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Methyl 2-bromo-5-chloro-3-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-5-chloro-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. Another method involves the direct bromination, chlorination, and fluorination of methyl benzoate under controlled conditions to achieve the desired substitution pattern .

Chemical Reactions Analysis

Methyl 2-bromo-5-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

Methyl 2-bromo-5-chloro-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-chloro-3-fluorobenzoate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The presence of bromine, chlorine, and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The compound’s reactivity and applications are strongly influenced by the positions and types of substituents. Below is a comparison with two closely related derivatives:

Compound Name Substituent Positions Molecular Formula CAS Number Key Features
Methyl 2-bromo-5-chloro-3-fluorobenzoate Br (2), Cl (5), F (3) C₈H₅BrClFO₂ 1507624-50-1 Halogens in ortho, meta positions; moderate steric hindrance
Methyl 3-bromo-4-chloro-5-fluorobenzoate Br (3), Cl (4), F (5) C₈H₅BrClFO₂ 1160574-62-8 Halogens in meta/para positions; increased electron-withdrawing effect at para-F
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate Br (3), Cl (2), CF₃O (5) C₉H₅BrClF₃O₃ 2704827-34-7 Trifluoromethoxy group enhances lipophilicity and metabolic stability

Key Observations :

  • Electronic Effects : The trifluoromethoxy group in methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate introduces stronger electron-withdrawing effects than fluorine alone, making it more reactive in electrophilic substitutions .

Functional Group Variants: Amino and Acetamido Derivatives

Several benzoate esters with non-halogen substituents are listed in Biopharmacule Speciality Chemicals’ catalog :

  • Methyl 2-acetamido-5-bromobenzoate : Acetamido group at position 2 enhances hydrogen-bonding capacity, useful in medicinal chemistry for targeting enzymes.
  • Methyl 2-amino-3,5-dibromobenzoate: Amino group increases nucleophilicity, enabling participation in condensation reactions.

Comparison :

  • Halogenated derivatives (e.g., the target compound) are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), while amino/acetamido variants are tailored for peptide-like bond formations .

Physical and Chemical Properties

Limited data on exact melting points or boiling points are available, but trends can be inferred:

  • Molecular Weight : All three halogenated derivatives (C₈H₅BrClFO₂) share similar molecular weights (~267–268 g/mol), but the trifluoromethoxy variant (C₉H₅BrClF₃O₃) has a higher molecular weight (~314 g/mol) .
  • Solubility : The trifluoromethoxy group improves lipid solubility, enhancing membrane permeability in drug candidates .

Biological Activity

Methyl 2-bromo-5-chloro-3-fluorobenzoate is a halogenated organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural features, characterized by the presence of bromine, chlorine, and fluorine substituents on the aromatic ring, contribute to its interaction with various biological macromolecules, making it a subject of interest for research into enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrClF O₂
  • Molecular Weight : Approximately 267.48 g/mol
  • Structural Features : The compound includes a benzoate moiety with halogen substituents that enhance its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The halogen atoms in its structure can significantly influence binding affinity and specificity. The ester group allows for potential hydrolysis, releasing an active benzoic acid derivative that can exert pharmacological effects .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. Its halogenated structure allows it to function as a chemical probe in biochemical assays. Studies have shown that similar compounds exhibit enzyme inhibitory effects, suggesting that this compound may have comparable properties .

Receptor Binding

This compound has been studied for its ability to bind to specific receptors, influencing signal transduction pathways. This property is particularly relevant in drug discovery efforts aimed at developing new therapeutic agents .

Antimicrobial Activity

Compounds with similar halogenated structures have demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may possess similar antimicrobial activity, although further research is necessary to confirm these effects .

Synthesis of Inhibitors

In one study, this compound was utilized as an intermediate in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51. These inhibitors showed significant potential in treating Chagas disease, highlighting the compound's relevance in developing therapeutic agents .

Structure-Activity Relationship (SAR)

Research on related compounds has demonstrated that the introduction of halogens can significantly affect biological activity. For instance, the presence of bromine or chlorine at specific positions on the aromatic ring can enhance or diminish enzyme inhibitory effects. This insight is crucial for designing more potent derivatives based on this compound .

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInteracts with various enzymes, potentially modulating their activity.
Receptor BindingBinds to specific receptors, influencing signal transduction pathways.
Antimicrobial ActivitySimilar compounds have shown antimicrobial properties against various pathogens.

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